![molecular formula C19H19N3O2S2 B6574254 N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide CAS No. 1049030-49-0](/img/structure/B6574254.png)
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide
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Overview
Description
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide (NAPTTP) is a novel small molecule compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. NAPTTP is a cyclic amide derivative of acetamidophenol, which is a common analgesic drug. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, its unique chemical structure makes it an attractive target for drug discovery and development.
Scientific Research Applications
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, its unique chemical structure makes it an attractive target for drug discovery and development.
Mechanism of Action
The exact mechanism of action of N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2). In addition, N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been shown to inhibit the activity of certain transcription factors, such as nuclear factor-kappaB (NF-κB), which are involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB). In addition, N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has been shown to possess anti-bacterial, anti-tumor, and anti-oxidant effects.
Advantages and Limitations for Lab Experiments
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide has several advantages for use in laboratory experiments. It is a relatively small molecule, which makes it easier to synthesize and manipulate. In addition, it is a potent inhibitor of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappaB (NF-κB). However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide research. One potential direction is to further investigate its anti-inflammatory, anti-bacterial, and anti-tumor effects. In addition, further research could be conducted to better understand its mechanism of action and to identify potential new therapeutic targets. Finally, further research could be conducted to develop new synthesis methods and to optimize its solubility in water.
Synthesis Methods
N-(3-acetamidophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide can be synthesized using a variety of methods, including the Horner–Wadsworth–Emmons reaction, the Mitsunobu reaction, and the Biginelli reaction. The Horner–Wadsworth–Emmons reaction involves the coupling of an aldehyde, an acid chloride, and an organometallic reagent to form an amide. The Mitsunobu reaction involves the coupling of an alcohol, an aldehyde, and an organometallic reagent to form an amide. The Biginelli reaction involves the coupling of an aldehyde, an acid chloride, and an organometallic reagent to form an amide.
properties
IUPAC Name |
N-(3-acetamidophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S2/c1-12(23)20-14-5-3-6-15(11-14)22-18(24)9-8-17-19(21-13(2)26-17)16-7-4-10-25-16/h3-7,10-11H,8-9H2,1-2H3,(H,20,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRDKDZLRHOLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NC2=CC=CC(=C2)NC(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide |
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